Ranolazine Impurity 8 is a chemical compound associated with the pharmaceutical agent ranolazine, which is primarily used for the treatment of chronic angina. This impurity is a significant concern in pharmaceutical manufacturing due to its potential effects on drug efficacy and safety. Understanding the source, classification, and characteristics of Ranolazine Impurity 8 is crucial for ensuring product quality and compliance with regulatory standards.
Ranolazine itself is synthesized through a multi-step chemical process, which can inadvertently produce various impurities, including Ranolazine Impurity 8. This impurity can arise from the degradation of ranolazine or from the synthetic pathway used during its production. Impurities are typically identified and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques.
Ranolazine Impurity 8 is classified as an organic impurity. It is essential to monitor such impurities during the manufacturing process to ensure they remain within acceptable limits, as they can impact the pharmacological profile of the final product.
The synthesis typically requires careful control of reaction conditions (temperature, pH, and time) to minimize the formation of impurities. Analytical methods such as HPLC are employed to monitor the purity of ranolazine throughout its synthesis and storage.
Ranolazine Impurity 8 has a molecular formula of and a molecular weight of approximately 542.77 g/mol. The structural representation can provide insights into its chemical behavior and interactions.
The compound's structure includes multiple functional groups that may influence its solubility, stability, and reactivity. Detailed structural analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Ranolazine Impurity 8 may undergo various chemical reactions depending on environmental conditions. These reactions could include hydrolysis, oxidation, or reduction processes that alter its chemical structure.
The stability of Ranolazine Impurity 8 can be influenced by factors such as pH and temperature. Understanding these reactions is critical for predicting the behavior of this impurity in pharmaceutical formulations.
Research into similar impurities suggests that they might alter drug metabolism or efficacy, potentially leading to unexpected side effects or reduced therapeutic effects.
Ranolazine Impurity 8 is expected to exhibit physical properties similar to those of ranolazine, including solubility in various solvents and stability under specific conditions.
Key chemical properties include:
Ranolazine Impurity 8 is primarily used in pharmaceutical research to assess the quality and stability of ranolazine formulations. It plays a role in:
Ranolazine Impurity 8 (chemical name: 2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide; CAS 1213269-66-9 or 333749-57-8) is a dimeric impurity formed during the final stages of ranolazine synthesis. Its molecular formula is C₃₁H₄₆N₆O₃, with a molecular weight of 550.7 g/mol [1] [6] [8]. This impurity arises primarily through a nucleophilic substitution reaction between the piperazine nitrogen of a ranolazine molecule and the terminal chloride of 1-chloro-3-(2-methoxyphenoxy)propan-2-ol (a key epoxide-opening intermediate). Alternatively, it can form via ester-amine condensation between two ranolazine molecules under elevated temperatures [4] [7]. The dimerization mechanism is favored by:
Table 1: Characterization of Ranolazine Impurity 8 vs. Related Impurities
Compound | CAS No. | Molecular Formula | Molecular Weight | Origin |
---|---|---|---|---|
Ranolazine Impurity 8 | 333749-57-8 | C₃₁H₄₆N₆O₃ | 550.7 g/mol | Dimerization during synthesis |
Ranolazine N-Desacetamido | 162712-35-8 | C₁₄H₂₂N₂O₃ | 266.3 g/mol | Incomplete N-acetylation |
Ranolazine Nitrosamine | N/A | C₁₄H₂₀N₄O₂ | 276.33 g/mol | Nitrosation of piperazine ring |
O-Desaryl Ranolazine | 172430-46-5 | C₁₇H₂₇N₃O₃ | 321.41 g/mol | Hydrolytic cleavage of phenoxy group |
Desmethyl Ranolazine | 172430-45-4 | C₂₃H₃₁N₃O₄ | 413.51 g/mol | Demethylation of methoxy group |
The formation of Impurity 8 is highly sensitive to reaction parameters:
Table 2: Impact of Reaction Parameters on Impurity 8 Formation
Parameter | Low-Risk Condition | High-Risk Condition | Impurity 8 Increase |
---|---|---|---|
Temperature | 60-65°C | >80°C | 15-20% |
Solvent Polarity | Toluene/water | DMF/DMSO | 1.8-2.3% |
Piperazine:Epoxide Ratio | 1.0:1.0 | 1.5:1.0 | 12-15% |
Reaction Duration | 4 hours | >8 hours | 8-10% |
Data derived from patent analyses [4] [10]
Ranolazine Impurity 8 is characterized by symmetrical dimeric architecture featuring two identical ranolazine moieties linked via a piperazine-piperazine bridge. Key structural features confirmed by spectroscopic data include:
Three industrial routes for ranolazine synthesis exhibit distinct impurity profiles for Impurity 8:1. Epoxide-Piperazine Condensation (Kluge Process):- Generates 0.8–1.2% Impurity 8 due to uncontrolled exothermic reactions during epoxide ring-opening [4] [5].2. Halohydrin-Mediated Coupling:- Uses 1-chloro-3-(2-methoxyphenoxy)propan-2-ol instead of epoxide, yielding 0.3–0.5% Impurity 8 but risking chlorohydrin residuals [4].3. Catalytic N-Alkylation:- Implements Pd-catalyzed C-N coupling, reducing Impurity 8 to <0.15% but introducing heavy metal impurities [10].
Table 3: Impurity 8 Levels in Different Industrial Synthesis Methods
Synthetic Route | Key Reagent | Impurity 8 Range | Dominant Co-impurities |
---|---|---|---|
Epoxide-Piperazine Condensation | 1-(2-Methoxyphenoxy)-2,3-epoxypropane | 0.8-1.2% | Desmethyl ranolazine, Epoxide dimer |
Halohydrin Coupling | 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol | 0.3-0.5% | Chlorohydrin, Guaiacol adducts |
Catalytic N-Alkylation | Aryl halide/Pd(OAc)₂ | <0.15% | Pd residuals, Dehalogenated byproducts |
Data sourced from process patents [4] [7] [10]
Mitigation strategies adopted by manufacturers include:
These protocols demonstrate that controlling Impurity 8 requires balancing reaction kinetics, purification efficiency, and process complexity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1